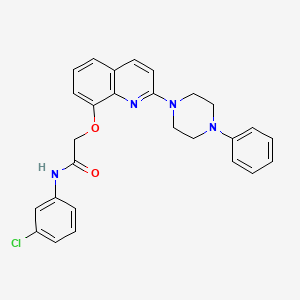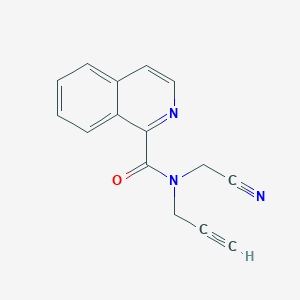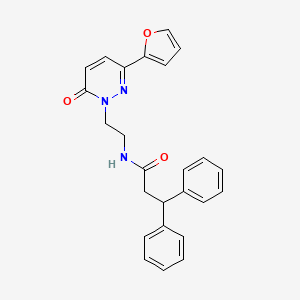
1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" is a structurally complex molecule that appears to be related to a class of 1,3-disubstituted ureas, which have been studied for their potential pharmacological properties. These compounds often contain a piperidyl moiety and have been synthesized to investigate their structure-activity relationships, particularly as inhibitors of human and murine soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammatory pain .
Synthesis Analysis
The synthesis of related 1,3-disubstituted ureas has been reported, where the piperidyl moiety is a key structural feature. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been synthesized and evaluated for their ability to inhibit sEH. These compounds were synthesized to improve pharmacokinetic parameters and showed substantial improvements over previous inhibitors . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies used for similar compounds involve the reaction of appropriate isocyanates with amines under mild conditions .
Molecular Structure Analysis
The molecular structure of 1,3-disubstituted ureas typically includes a central urea moiety flanked by various substituents that can significantly affect the biological activity and solubility of the compounds. In the context of sEH inhibitors, the piperidyl moiety is crucial for activity, and modifications to this part of the molecule can lead to significant changes in potency and pharmacokinetics . The presence of additional functional groups, such as the methylthio group in the benzyl position, may further influence the molecule's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 1,3-disubstituted ureas is influenced by the functional groups attached to the urea core. The papers provided do not detail specific reactions involving the compound , but similar molecules have been shown to participate in reactions typical for ureas, such as interactions with isocyanates and amines to form the urea linkage . The presence of a piperidyl moiety and other heterocyclic structures can also open pathways for further functionalization and the formation of complex heterocyclic scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-disubstituted ureas are determined by their molecular structure. These properties include solubility, which is important for biological activity and drug formulation. For instance, the solubility of a series of 1,3-disubstituted ureas containing pyrazole and adamantyl groups was found to be in the range of 45-85 µmol/l in water . The pharmacokinetic properties, such as maximum concentration (Cmax) and area under the curve (AUC), are also critical and have been improved in certain urea derivatives to enhance their potential as therapeutic agents . The specific physical and chemical properties of "1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" would need to be determined experimentally, as they are not provided in the papers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Organic Synthesis Techniques
A significant application area for this compound involves its role in organic synthesis. For example, research by Tait, Butterworth, and Clayden (2015) demonstrated how 2-aryltetrahydropyridines, upon conversion to their N'-aryl urea derivatives and subsequent metalation, can lead to the formation of various polysubstituted piperidine derivatives through intramolecular nucleophilic attacks. This method allows for the creation of complex organic molecules with potential pharmaceutical applications (Tait, Butterworth, & Clayden, 2015).
Pharmaceutical Research
Another research focus is the development of pharmaceuticals through multicomponent reactions. Brahmachari and Banerjee (2014) developed a low-cost, environmentally friendly synthesis method for a diverse range of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles, using commercially available urea as an organo-catalyst. This method emphasizes the importance of such compounds in pharmaceutical research, highlighting their potential in drug discovery and development (Brahmachari & Banerjee, 2014).
Antibacterial and Antimycobacterial Agents
Faidallah, Khan, and Asiri (2011) explored the synthesis of benzenesulfonylurea and thiourea derivatives of 2H-pyran and 2H-pyridine-2-ones as antibacterial, antimycobacterial, and antifungal agents. Their work underscores the compound's utility in generating derivatives with significant biological activities, opening avenues for the development of new antimicrobial agents (Faidallah, Khan, & Asiri, 2011).
Catalysis and Green Chemistry
Xiong, Yi, Liao, and Lai (2019) demonstrated the use of γ-cyclodextrin as a catalyst in deep eutectic solvents for the synthesis of 2-amino-4H-benzo[b]pyrans and 1,4-dihydropyridines. This highlights the role of the compound in facilitating environmentally friendly chemical reactions, aligning with the principles of green chemistry (Xiong, Yi, Liao, & Lai, 2019).
Eigenschaften
IUPAC Name |
1-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-26-19-5-3-2-4-17(19)15-23-10-6-16(7-11-23)14-21-20(24)22-18-8-12-25-13-9-18/h2-5,16,18H,6-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPRNJVQIJFPCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isobutyl-4-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)
![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)






![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B2553735.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)

![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)
